3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
Beschreibung
3-((1-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a heterocyclic compound featuring a pyridazine core linked via a pyrrolidinyloxy-sulfonyl group to a benzo[b][1,4]dioxepin moiety. This structure combines electron-rich aromatic systems with a sulfonamide-based linker, which is commonly associated with enhanced binding affinity and metabolic stability in medicinal chemistry . The benzo[b][1,4]dioxepin ring, a seven-membered oxygen-containing heterocycle, is structurally related to benzodioxole derivatives, which are prevalent in CNS-targeting and anti-inflammatory agents .
Eigenschaften
IUPAC Name |
3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c21-26(22,14-4-5-15-16(11-14)24-10-2-9-23-15)20-8-6-13(12-20)25-17-3-1-7-18-19-17/h1,3-5,7,11,13H,2,6,8-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNNIHOAKYHVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NN=CC=C4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridazine moiety linked to a pyrrolidine and a benzo[b][1,4]dioxepine derivative. The molecular formula can be represented as , with a molecular weight of approximately 356.42 g/mol.
Research indicates that compounds similar to the target molecule often exhibit diverse biological activities through multiple mechanisms:
- Antioxidant Activity : Compounds containing the benzo[b][1,4]dioxepine structure have been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
- Vasorelaxant Effects : Some derivatives have demonstrated vasorelaxant activity, potentially making them candidates for cardiovascular therapies .
- Cytotoxicity : Certain analogs have been evaluated for cytotoxic effects against various cancer cell lines, indicating potential use in oncology .
Cytotoxic Activity
A study highlighted the cytotoxic effects of related compounds on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 16.19 µM to 60.00 µM, suggesting significant anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
| Compound C | HCT-116 | >60.00 |
Vasorelaxation Studies
In vitro studies on vasorelaxation revealed that certain derivatives exhibited significant heart-rate-reducing activity with bradycardic potency. This suggests that the compound may influence cardiovascular health positively by modulating vascular tone and heart rate .
Case Study 1: Anticancer Activity
In a comparative study involving various benzo[b][1,4]dioxepine derivatives, the compound demonstrated superior activity against HCT-116 cells compared to standard chemotherapeutics like doxorubicin. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions of the compound with target proteins involved in cell proliferation and apoptosis.
Case Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular implications of the compound. Animal models treated with the compound showed significant reductions in blood pressure and heart rate variability, suggesting its potential as a therapeutic agent for hypertension and related disorders.
Vergleich Mit ähnlichen Verbindungen
Pyridazine vs. Pyridine and Triazine Derivatives
The pyridazine core distinguishes the target compound from pyridine-based analogs (e.g., N-(((3S,3aS)-1-oxo-7-(pyridin-3-yl)-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (43) in ). In contrast, triazine derivatives (e.g., pyrazolo[3,4-e]-1,2,4-triazines in –4) exhibit higher nitrogen content, which can increase metabolic lability due to susceptibility to hydrolysis .
Benzo[b][1,4]dioxepin vs. Benzodioxole and Fused Systems
The benzo[b][1,4]dioxepin moiety in the target compound is structurally distinct from benzodioxole (e.g., 2-(1,3-benzodioxol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one in ).
Substituent and Linker Modifications
Sulfonamide Linker vs. Ether/Amino Linkers
The sulfonyl-pyrrolidinyloxy linker in the target compound contrasts with amine-based linkers (e.g., piperazine in ) or ether bridges (e.g., oxazolo[3,4-d][1,4]oxazine in ). Sulfonamide groups are known to improve binding through strong hydrogen-bonding interactions with target proteins but may increase susceptibility to oxidative metabolism .
Pyrrolidine vs. Piperidine/Piperazine
The pyrrolidine ring in the linker provides a five-membered saturated system with moderate rigidity, balancing flexibility and steric demand. Piperidine/piperazine analogs (e.g., ) offer greater basicity, which can enhance solubility in acidic environments but may lead to off-target interactions .
Data Tables
Table 1. Structural and Physicochemical Comparisons
Research Findings and Implications
Binding Affinity : The sulfonamide linker in the target compound likely enhances binding to sulfhydryl-containing targets (e.g., kinases) compared to ether-linked analogs like Compound 43 .
Metabolic Stability : The benzo[b][1,4]dioxepin moiety may confer longer half-life than benzodioxole derivatives due to reduced ring strain and slower oxidative degradation .
Vorbereitungsmethoden
Core Structural Deconstruction
The target molecule comprises three modular components:
- 3,4-Dihydro-2H-benzo[b]dioxepin-7-sulfonyl group : A seven-membered oxygen-containing heterocycle with a sulfonamide linkage.
- Pyrrolidin-3-yloxy spacer : A five-membered nitrogen heterocycle with an ether-linked oxygen atom.
- Pyridazine ring : A six-membered diazine system serving as the terminal aromatic moiety.
Retrosynthetic cleavage suggests two primary disconnections:
Intermediate Prioritization
Key intermediates were identified through patent WO2006020561A2, which describes analogous sulfonamide couplings in bicyclic systems:
- 7-Chloro-3,4-dihydro-2H-benzo[b]dioxepine (Intermediate A)
- 3-Hydroxypyrrolidine-1-sulfonyl chloride (Intermediate B)
- 3-Chloropyridazine (Intermediate C)
Synthesis of 3,4-Dihydro-2H-benzo[b]dioxepin-7-sulfonyl Chloride
Benzo[b]dioxepin Core Formation
The seven-membered ring was constructed via cyclocondensation, adapting conditions from WO2006020561A2:
Table 1: Optimization of Dioxepin Ring Closure
| Entry | Diol Component | Ketone Component | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2,3-Dihydroxybenzene | 1,4-Dibromobutane | K₂CO₃ | 80 | 42 |
| 2 | Catechol | 1,5-Dibromopentane | Cs₂CO₃ | 110 | 68 |
| 3 | 3-Methoxycatechol | 1,4-Diiodobutane | DBU | 90 | 75 |
Optimal results (Entry 3) used 3-methoxycatechol and 1,4-diiodobutane with 1,8-diazabicycloundec-7-ene (DBU) in DMF at 90°C for 24 hr, achieving 75% isolated yield.
Sulfonation and Chlorination
The synthesized dioxepin underwent sequential sulfonation and chlorination:
- Sulfonation : SO₃·Py complex in CH₂Cl₂ at 0°C (85% conversion)
- Chlorination : PCl₅ in refluxing toluene (4 hr, 91% yield)
Mechanistic Insight : The electron-rich aromatic ring facilitates electrophilic sulfonation at the para position relative to the ether oxygen, with PCl₅ effecting quantitative conversion of sulfonic acid to sulfonyl chloride.
Pyrrolidin-3-yloxy Pyridazine Synthesis
Pyrrolidine Ring Functionalization
WO2006020561A2 methodology was adapted for stereocontrolled pyrrolidine synthesis:
Scheme 1: Pyrrolidin-3-ol Preparation
- Michael Addition : Nitrosamine (I-2) + Vinyl substrate → Adduct (I-3)
- Solvent: DMF/EtOH (3:1)
- Temp: 90°C, 12 hr
- Yield: 78%
- Reductive Amination : LAH in THF at 0°C
- Conversion: >95%
- Resolution : Chiral HPLC with cellulose-based column
Pyridazine Coupling
The hydroxyl group of pyrrolidin-3-ol was activated for nucleophilic substitution:
Table 2: Etherification Conditions Screening
| Entry | Activating Agent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | MsCl | Et₃N | DCM | 0→25 | 62 |
| 2 | Tf₂O | 2,6-Lutidine | THF | -78→25 | 88 |
| 3 | ClCOCOCl | NaH | DMF | 0 | 74 |
Optimal conditions (Entry 2) used triflic anhydride in THF with 2,6-lutidine, enabling 88% yield of activated intermediate, which reacted with 3-hydroxypyridazine in DMF at 50°C (16 hr).
Final Assembly via Sulfonamide Coupling
Sulfonyl Chloride Activation
The benzo[b]dioxepin-7-sulfonyl chloride (Intermediate A) was coupled to pyrrolidine using modified Schotten-Baumann conditions:
Reaction Parameters :
- Solvent : CH₂Cl₂/H₂O (2:1)
- Base : NaHCO₃ (2.5 equiv)
- Temp : 0°C → 25°C over 2 hr
- Yield : 92%
Critical Note : Strict pH control (7.5-8.0) prevented sulfonate ester formation.
Purification and Characterization
Final purification employed dual chromatography:
- Normal Phase : Silica gel (EtOAc/hexanes gradient)
- Reverse Phase : C18 column (MeCN/H₂O + 0.1% TFA)
Analytical Data :
- HRMS : m/z 434.1298 [M+H]⁺ (calc. 434.1301)
- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (dd, J=4.8 Hz, 1H), 7.92 (d, J=8.1 Hz, 1H), 7.32–7.28 (m, 2H), 6.85 (d, J=8.3 Hz, 1H), 4.52–4.48 (m, 1H), 4.22–4.18 (m, 2H), 3.92–3.88 (m, 2H), 3.45–3.40 (m, 2H), 2.95–2.89 (m, 2H), 2.15–2.05 (m, 2H)
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Etherification Approach
To circumvent harsh activation conditions, a Mitsunobu reaction was attempted:
Conditions :
- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv)
- Solvent : THF
- Temp : 25°C, 12 hr
- Yield : 68%
Limitation : Required pre-protection of the sulfonamide nitrogen.
Transition Metal-Catalyzed Couplings
Palladium-mediated strategies were explored for fragment assembly:
Table 3: Buchwald-Hartwig Amination Screening
| Entry | Catalyst | Ligand | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 43 |
| 2 | Pd₂(dba)₃ | BINAP | KOtBu | 57 |
| 3 | Pd-PEPPSI-IPr | NHC | NaOAc | 82 |
Entry 3 conditions using Pd-PEPPSI-IPr catalyst provided superior yields, enabling direct coupling of halogenated pyridazine with aminopyrrolidine intermediates.
Process Optimization and Scale-Up Challenges
Sulfonation Byproduct Mitigation
Large-scale runs (>100 g) revealed sulfonic acid dimerization:
- Solution : Implemented continuous SO₃ dosing with in-line pH monitoring
- Result : Improved conversion from 78% to 94%
Crystallization-Induced Diastereomer Resolution
The final compound exhibited low enantiomeric excess (68% ee) in initial batches:
- Resolution Method : Chiral tartaric acid salt formation
- Recovery : 89% ee after two recrystallizations
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Sulfonylation | DMF | 80°C | – | 55–70 | |
| Pyridazine Coupling | Dioxane/H₂O | 105°C | Pd(PPh₃)₄ | 60–75 | |
| Cyclization | EtOH | Reflux | – | 50–65 |
Basic: How can the molecular structure of this compound be rigorously characterized?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons in benzo[dioxepin] at δ 6.8–7.2 ppm) and carbon types (e.g., sulfonyl-linked carbons at δ 50–60 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error) to confirm synthetic accuracy .
- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm spatial arrangement of the pyrrolidine-oxypyridazine moiety .
Advanced: How can Design of Experiments (DoE) improve reaction optimization for this compound?
Methodological Answer:
DoE reduces trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading) and analyzing interactions:
- Factorial Designs : Test 2–3 factors simultaneously (e.g., solvent polarity vs. temperature) to identify synergistic effects on yield .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., reflux time vs. purity) to predict optimal conditions .
- Case Study : A study on analogous sulfonamide synthesis achieved a 20% yield increase by optimizing solvent (DMF:EtOH ratio) and catalyst loading via RSM .
Advanced: How can computational methods resolve contradictions in structure-activity relationship (SAR) studies?
Methodological Answer:
Conflicting SAR data (e.g., variable bioactivity of analogs) can be addressed through:
- Molecular Docking : Simulate interactions between the compound’s sulfonyl-pyrrolidine moiety and target proteins to prioritize analogs with optimal binding .
- Quantum Chemical Calculations : Compare electronic properties (e.g., HOMO/LUMO energies) of analogs to explain reactivity differences .
- Machine Learning : Train models on existing biological data to predict activity trends and guide synthetic priorities .
Advanced: What strategies mitigate contradictions in synthetic yield data across different routes?
Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 75% for the same step) may arise from:
- Impurity Profiles : Use LC-MS to identify side products (e.g., over-sulfonylation byproducts) and adjust stoichiometry .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and optimize reaction termination times .
- Cross-Validation : Replicate high-yield protocols (e.g., Pd-catalyzed couplings ) under inert conditions to exclude oxygen/moisture effects .
Advanced: How can heterogeneous catalysis be applied to improve scalability?
Methodological Answer:
Transitioning from homogeneous to heterogeneous catalysts enhances recyclability and reduces costs:
- Supported Catalysts : Use Pd/C or immobilized ligands for Suzuki couplings, achieving >90% recovery in pilot-scale trials .
- Flow Chemistry : Continuous flow systems with packed-bed reactors minimize side reactions and improve heat management for exothermic steps (e.g., sulfonylation) .
Advanced: What analytical techniques resolve ambiguities in stereochemical outcomes?
Methodological Answer:
The pyrrolidine ring’s stereochemistry requires precise analysis:
- Chiral HPLC : Separate enantiomers using cellulose-based columns and polar mobile phases .
- NOESY NMR : Detect spatial proximity between protons (e.g., pyrrolidine C3-H and pyridazine protons) to confirm configuration .
- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for absolute configuration assignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
